molecular formula C16H13BrClNO2 B5184574 4-bromo-N-(4-chloro-2-propionylphenyl)benzamide

4-bromo-N-(4-chloro-2-propionylphenyl)benzamide

Cat. No. B5184574
M. Wt: 366.63 g/mol
InChI Key: UUUGAUNGAVSWGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-(4-chloro-2-propionylphenyl)benzamide, also known as BCPB, is a synthetic compound that belongs to the family of benzamides. It has been extensively studied for its potential applications in scientific research due to its unique properties. In

Mechanism of Action

The exact mechanism of action of 4-bromo-N-(4-chloro-2-propionylphenyl)benzamide is not fully understood, but it is believed to act on the cyclooxygenase (COX) pathway. 4-bromo-N-(4-chloro-2-propionylphenyl)benzamide has been shown to inhibit the activity of COX-2, which is an enzyme that plays a key role in the production of prostaglandins. Prostaglandins are lipid compounds that play a role in inflammation, pain, and fever. By inhibiting COX-2 activity, 4-bromo-N-(4-chloro-2-propionylphenyl)benzamide reduces the production of prostaglandins, leading to its anti-inflammatory, analgesic, and antipyretic effects.
Biochemical and Physiological Effects
4-bromo-N-(4-chloro-2-propionylphenyl)benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 4-bromo-N-(4-chloro-2-propionylphenyl)benzamide has also been shown to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS), which are both enzymes involved in the inflammatory response. In addition, 4-bromo-N-(4-chloro-2-propionylphenyl)benzamide has been shown to reduce the activation of nuclear factor-κB (NF-κB), which is a transcription factor that plays a key role in the immune response.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-bromo-N-(4-chloro-2-propionylphenyl)benzamide in lab experiments is its specificity for COX-2 inhibition. Unlike non-steroidal anti-inflammatory drugs (NSAIDs), which can inhibit both COX-1 and COX-2, 4-bromo-N-(4-chloro-2-propionylphenyl)benzamide has been shown to selectively inhibit COX-2. This makes it a useful tool for studying the role of COX-2 in various biological processes. However, one of the limitations of using 4-bromo-N-(4-chloro-2-propionylphenyl)benzamide is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are a number of future directions for research on 4-bromo-N-(4-chloro-2-propionylphenyl)benzamide. One area of interest is its potential use in cancer treatment. Further studies are needed to determine the efficacy of 4-bromo-N-(4-chloro-2-propionylphenyl)benzamide in vivo and to identify the molecular mechanisms underlying its anti-cancer effects. Another area of interest is its potential use in neuroprotection. Further studies are needed to determine the optimal dose and duration of 4-bromo-N-(4-chloro-2-propionylphenyl)benzamide treatment for neuroprotection and to identify the molecular mechanisms underlying its neuroprotective effects. Finally, there is a need for further studies to optimize the synthesis method of 4-bromo-N-(4-chloro-2-propionylphenyl)benzamide and to develop more efficient methods for its administration in vivo.

Synthesis Methods

4-bromo-N-(4-chloro-2-propionylphenyl)benzamide can be synthesized through a multi-step process starting from 4-bromoaniline. The first step involves the acylation of 4-bromoaniline with propionyl chloride to form 4-bromo-N-propionylaniline. This intermediate is then reacted with 4-chloro-2-nitrobenzoic acid to form 4-bromo-N-(4-chloro-2-nitrophenyl)propionamide. Reduction of the nitro group with iron filings and hydrochloric acid yields 4-bromo-N-(4-chloro-2-aminophenyl)propionamide. Finally, this intermediate is acylated with acetic anhydride to form 4-bromo-N-(4-chloro-2-propionylphenyl)benzamide.

Scientific Research Applications

4-bromo-N-(4-chloro-2-propionylphenyl)benzamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties. 4-bromo-N-(4-chloro-2-propionylphenyl)benzamide has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, 4-bromo-N-(4-chloro-2-propionylphenyl)benzamide has been studied for its potential use in neuroprotection, as it has been shown to protect neurons from oxidative stress and apoptosis.

properties

IUPAC Name

4-bromo-N-(4-chloro-2-propanoylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrClNO2/c1-2-15(20)13-9-12(18)7-8-14(13)19-16(21)10-3-5-11(17)6-4-10/h3-9H,2H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUUGAUNGAVSWGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C=CC(=C1)Cl)NC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-(4-chloro-2-propanoylphenyl)benzamide

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